2-Bromo-3-isopropoxypropenal
Description
2-Bromo-3-isopropoxypropenal is a brominated α,β-unsaturated aldehyde derivative featuring an isopropoxy (-OCH(CH₃)₂) substituent at position 3 and a bromine atom at position 2. Its molecular formula is C₆H₉BrO₂, with a calculated molecular weight of 193.05 g/mol. The compound’s structure combines electrophilic reactivity (due to the aldehyde and α,β-unsaturated system) with steric and electronic modulation from the bulky isopropoxy group.
Properties
IUPAC Name |
(Z)-2-bromo-3-propan-2-yloxyprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-5(2)9-4-6(7)3-8/h3-5H,1-2H3/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDIXJKWUCLMJK-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC=C(C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O/C=C(/C=O)\Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-isopropoxypropenal typically involves the bromination of 3-isopropoxypropenal. This can be achieved using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The bromine atom in this compound can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with amine or thiol groups.
Scientific Research Applications
2-Bromo-3-isopropoxypropenal has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-3-isopropoxypropenal involves its reactivity with nucleophiles due to the presence of the electrophilic bromine and aldehyde groups. The aldehyde group can form Schiff bases with amines, while the bromine atom can undergo nucleophilic substitution reactions. These interactions are crucial in its applications in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Table 1. Structural Comparison
Key Observations :
- Backbone Differences : The propenal derivatives (C₃ aldehyde backbone) exhibit α,β-unsaturation, enabling conjugate addition reactions, whereas 2-Bromo-3-methylpyridine (aromatic pyridine) undergoes electrophilic substitution at the bromine-adjacent position .
Physicochemical Properties
Table 2. Physicochemical Properties
Analysis :
- Boiling Points : Longer alkoxy chains (e.g., 2-methoxyethoxy) increase boiling points due to higher molecular weight and polarity .
- Solubility: Propenal derivatives with polar alkoxy groups show enhanced solubility in aprotic solvents like DMSO, while smaller derivatives (e.g., methoxy) dissolve in ethanol .
Reactivity and Stability
- Electrophilic Reactivity : The α,β-unsaturated aldehyde system in propenal derivatives facilitates Michael additions and nucleophilic attacks at the β-position. Bromine acts as a leaving group in SN₂ reactions, though steric hindrance from isopropoxy may slow kinetics compared to methoxy analogs .
- Pyridine vs. Propenal : 2-Bromo-3-methylpyridine’s aromaticity stabilizes the ring, favoring electrophilic bromine substitution over elimination, unlike the propenal derivatives’ propensity for conjugate addition .
- Thermal Stability : Higher boiling points in alkoxypropenals (e.g., 180–185°C for 2-methoxyethoxy) suggest greater thermal stability compared to simpler analogs .
Biological Activity
2-Bromo-3-isopropoxypropenal (CAS No. 155272-73-4) is an organic compound notable for its potential biological activities and applications in organic synthesis. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
This compound is characterized by its electrophilic bromine and aldehyde groups, which contribute to its reactivity with nucleophiles. This compound can undergo various chemical transformations, making it a valuable intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amines, facilitated by the aldehyde group. Additionally, the bromine atom can participate in nucleophilic substitution reactions. These interactions are crucial for its potential applications in enzyme-catalyzed reactions involving aldehydes and halogenated compounds.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes, particularly those involved in metabolic pathways. For instance, it has been indicated that related compounds can inhibit liver alcohol dehydrogenase, which could imply similar effects for this compound.
Study on Antimicrobial Activity
A study investigating the antimicrobial properties of brominated compounds found that derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. Although this compound was not directly tested, the findings suggest a promising avenue for exploring its antimicrobial potential.
Enzyme Activity Assays
In enzyme activity assays, related compounds demonstrated inhibition of liver alcohol dehydrogenase. The mechanism involved competitive inhibition, where the presence of the compound reduced enzyme activity significantly. This suggests that this compound may share similar inhibitory characteristics.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Bromine and isopropoxy group | Potential enzyme inhibitor |
| 2-Bromo-3-methoxypropenal | Bromine and methoxy group | Antimicrobial properties |
| 3-Bromo-2-isopropoxypropenal | Different positional arrangement of groups | Similar reactivity but distinct profile |
| 2-Chloro-3-isopropoxypropenal | Chlorine instead of bromine | Varies in reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
